Bienvenue dans la boutique en ligne BenchChem!

Pimozide-d5 N-Oxide

Bioanalytical method validation Stable isotope dilution LC-MS/MS Internal standard selection

Pimozide-d5 N-Oxide (CAS 1794795-40-6) is a stable isotopically labeled analogue of Pimozide N-Oxide, itself the N-oxide metabolite and European Pharmacopoeia (EP) Impurity E of the diphenylbutylpiperidine antipsychotic pimozide. The compound carries five deuterium substitutions on the piperidine ring (molecular formula C₃₈H₂₄D₅F₂N₃O₂; MW 482.58), producing a +5.03 Da mass shift relative to the unlabeled N-oxide (C₂₈H₂₉F₂N₃O₂; MW 477.55).

Molecular Formula C28H29F2N3O2
Molecular Weight 482.586
CAS No. 1794795-40-6
Cat. No. B589189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePimozide-d5 N-Oxide
CAS1794795-40-6
Synonyms1-[1-[4,4-Bis(4-fluorophenyl)butyl]-1-oxido-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one-d5; 
Molecular FormulaC28H29F2N3O2
Molecular Weight482.586
Structural Identifiers
SMILESC1C[N+](CCC1N2C3=CC=CC=C3NC2=O)(CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)[O-]
InChIInChI=1S/C28H29F2N3O2/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-33(35)18-15-24(16-19-33)32-27-6-2-1-5-26(27)31-28(32)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34)/i15D2,16D2,24D
InChIKeySAVNBLOUWOJISO-SQXKFXMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pimozide-d5 N-Oxide (CAS 1794795-40-6): Procurement-Grade Deuterated N-Oxide Impurity Standard for Pimozide Bioanalysis and Pharmaceutical Quality Control


Pimozide-d5 N-Oxide (CAS 1794795-40-6) is a stable isotopically labeled analogue of Pimozide N-Oxide, itself the N-oxide metabolite and European Pharmacopoeia (EP) Impurity E of the diphenylbutylpiperidine antipsychotic pimozide . The compound carries five deuterium substitutions on the piperidine ring (molecular formula C₃₈H₂₄D₅F₂N₃O₂; MW 482.58), producing a +5.03 Da mass shift relative to the unlabeled N-oxide (C₂₈H₂₉F₂N₃O₂; MW 477.55) . Pimozide N-Oxide is a specified impurity in both EP and USP monographs and retains hERG potassium channel inhibitory activity, making its accurate quantification critical for cardiac safety assessment of pimozide drug substance and finished products [1].

Why Unlabeled Pimozide N-Oxide or Pimozide-d5 Cannot Substitute for Pimozide-d5 N-Oxide in Regulated Analytical Workflows


Substituting Pimozide-d5 N-Oxide with unlabeled Pimozide N-Oxide (EP Impurity E; CAS 1083078-88-9) forfeits the mass spectrometric differentiation essential for stable isotope dilution LC-MS/MS assays, where a co-eluting internal standard must be distinguishable from the target analyte by mass [1]. Conversely, substituting with Pimozide-d5 (CAS 1794979-08-0) eliminates the N-oxide functional group that defines the impurity's distinct hERG pharmacological activity and its chromatographic behavior as an oxidative degradation product [2]. Deuteration alone also introduces a known chromatographic isotope effect: deuterated analogs elute 0.01–0.03 min earlier than protiated forms in reversed-phase LC, which, if unaccounted for, can produce quantitative bias up to −38.4% due to differential matrix effect compensation [3]. These three factors—mass shift, N-oxide pharmacology, and deuterium-induced retention time shift—operate simultaneously and cannot be replicated by any single alternative compound.

Quantitative Differentiation Evidence: Pimozide-d5 N-Oxide vs. Closest Analogs and Alternatives


Precursor Ion Mass Shift: +5.03 Da Separation from Unlabeled Pimozide N-Oxide Enables Unambiguous LC-MS/MS Quantification

Pimozide-d5 N-Oxide provides a +5.03 Da mass shift relative to unlabeled Pimozide N-Oxide. This exceeds the minimum +3 Da threshold required in quantitative LC-MS/MS to avoid isotopic cross-talk between the internal standard and the analyte's natural [M+2]/[M+3] isotopic envelope arising from the compound's two fluorine atoms . Industry guidance recommends +3 to +5 Da as the design target for deuterated internal standards in regulated bioanalysis [1].

Bioanalytical method validation Stable isotope dilution LC-MS/MS Internal standard selection

Deuterium Label Count: d5 (5 × ²H) Provides Superior Mass Separation vs. Pimozide-d4 Internal Standards

Pimozide-d5 N-Oxide incorporates five deuterium atoms on the piperidine ring, yielding a +5 Da mass shift. The alternative deuterated internal standard Pimozide-d4 (CAS 1803193-57-8) carries only four deuterium labels, producing a +4 Da shift . For an analyte containing two fluorine atoms (each contributing to the M+2 isotopic peak at ~3.4% relative abundance in the natural isotopologue distribution), the additional +1 Da separation provided by d5 labeling further reduces the probability of isotopic overlap between the internal standard's [M+H]+ cluster and the analyte's [M+2+H]+ or [M+3+H]+ isotopologue peaks .

Isotope dilution mass spectrometry Internal standard design Deuterated analog comparison

N-Oxide Functional Group Retains hERG Channel Inhibitory Activity: Safety-Critical Differentiation from Non-N-Oxide Deuterated Pimozide Analogs

The N-oxide functional group on Pimozide-d5 N-Oxide is pharmacologically significant: unlabeled Pimozide N-Oxide is designated EP Impurity E specifically because it retains hERG (Kv11.1) potassium channel inhibitory activity . The parent drug pimozide is a potent hERG inhibitor with an IC50 of 18 nM determined by patch clamp electrophysiology on cloned human HERG channels [1], and the N-oxide impurity has been independently confirmed to possess hERG inhibitory activity, contributing to the QT-prolongation risk profile that necessitates its monitoring as a specified impurity in EP/BP monographs [2]. In contrast, non-N-oxide deuterated analogs such as Pimozide-d5 (CAS 1794979-08-0) lack the N-oxide moiety entirely and therefore cannot serve as reference standards for N-oxide impurity quantification.

Cardiac safety pharmacology hERG inhibition Pharmaceutical impurity profiling

Deuterium-Induced Reversed-Phase Chromatographic Retention Time Shift: Method Development Implications Differentiating d5 from Unlabeled N-Oxide

Deuterium-labeled internal standards consistently elute slightly earlier than their protiated counterparts in reversed-phase liquid chromatography due to the deuterium isotope effect on hydrophobicity. This shift, typically 0.01–0.03 min for small-molecule deuterated analogs, has been conclusively demonstrated to cause differential ion suppression between the internal standard and the target analyte, producing quantitative bias [1]. In a systematic LC–ESI–MS/MS comparison, a deuterated (²H₇) internal standard generated urinary biomarker results that were on average 59.2% lower than results obtained with a ¹³C₆-labeled internal standard, with spike accuracy bias of −38.4% attributed to differential matrix effect compensation caused by retention time mismatch [2]. During method development for Pimozide-d5 N-Oxide, this known deuterium retention time shift must be chromatographically characterized against the unlabeled Pimozide N-Oxide analyte to verify co-elution or to implement gradient adjustments that minimize differential ion suppression.

Chromatographic method development Matrix effect compensation Deuterium isotope effect

Dual Analytical Utility: Simultaneous Isotopic Tracer and EP Impurity E Reference Standard in a Single Compound

Pimozide-d5 N-Oxide uniquely combines two analytical functions that are typically served by separate reference materials: (i) stable isotope-labeled internal standard for LC-MS/MS quantification of pimozide N-oxide in biological matrices, and (ii) identity-confirmed EP Impurity E reference standard for pharmaceutical impurity profiling [1]. Unlabeled Pimozide N-Oxide (CAS 1083078-88-9) serves only as an impurity reference standard and cannot function as an MS-differentiated internal standard. Conversely, Pimozide-d5 (CAS 1794979-08-0) serves only as an isotopic tracer for the parent drug and has no utility for N-oxide impurity monitoring. USP monographs specify that total ordinary impurities in pimozide drug substance must not exceed 1.0%, and Impurity E is a specified degradation product formed under oxidative conditions requiring dedicated analytical monitoring [2]. The deuterated N-oxide enables a single-procurement solution supporting both impurity quantification in drug substance release testing (ICH Q3A) and metabolite quantification in clinical pharmacokinetic studies [3].

Pharmaceutical impurity reference standard ANDA/DMF submission support Integrated analytical workflow

Optimal Procurement and Deployment Scenarios for Pimozide-d5 N-Oxide Based on Quantified Differentiation Evidence


Regulated Bioanalytical Method Validation for Pimozide N-Oxide in Human Plasma Using LC-MS/MS

In FDA/EMA-regulated bioanalytical method validation, Pimozide-d5 N-Oxide serves as the stable isotope-labeled internal standard (SIL-IS) for quantifying pimozide N-oxide in plasma. The +5.03 Da mass shift [1] ensures SRM transition specificity free from the unlabeled analyte's isotopic envelope, meeting the ±15% accuracy and precision acceptance criteria. Laboratories must characterize the deuterium-induced retention time shift (~0.01–0.03 min earlier elution) to verify adequate matrix effect compensation, as documented for deuterated ISs in LC-ESI-MS/MS . This compound is the only deuterated analog that combines the correct N-oxide analyte identity with sufficient mass separation.

Pharmaceutical Impurity Profiling and Oxidative Degradation Monitoring per ICH Q3A/Q3B

Pimozide-d5 N-Oxide serves as the EP Impurity E reference standard for quantification of the N-oxide impurity in pimozide drug substance and finished products. The USP monograph limits total ordinary impurities to NMT 1.0% [1], and Impurity E is classified as a degradation product formed under oxidative stress conditions . The deuterated form enables simultaneous identification (by retention time matching against unlabeled N-oxide) and quantification (by isotope dilution MS), supporting ANDA/DMF submissions where impurity fate and purging data must be demonstrated with a characterized reference standard.

CYP450-Mediated Pimozide Metabolism Studies Requiring N-Oxide Pathway Tracing

Pimozide is metabolized by CYP3A4 (primarily N-dealkylation to DHPBI; apparent Km ~1300 nM, Vmax ~2.6 pmol/min/pmol) and CYP2D6 (5-hydroxylation; Km ~82 nM) [1]. While the N-oxide pathway is a known oxidative route, its quantitative contribution to pimozide clearance requires investigation using a stable isotope-labeled N-oxide tracer. Pimozide-d5 N-Oxide enables in vitro hepatocyte or microsomal incubation studies where the fate of the N-oxide metabolite can be tracked independently of endogenously formed N-oxide via the +5 Da mass tag. This capability is not achievable with unlabeled Pimozide N-Oxide, which is indistinguishable from metabolically generated N-oxide.

Cardiac Safety Assessment: hERG Channel Activity Screening of Pimozide-Related Impurities

Given that pimozide is a potent hERG inhibitor (IC50 = 18 nM by patch clamp) [1] and its N-oxide impurity retains hERG inhibitory activity , pharmaceutical developers conducting ICH S7B cardiac safety assessments require a well-characterized N-oxide reference material. Pimozide-d5 N-Oxide provides the N-oxide pharmacology in a form that can be tracked in hERG assay washout and cellular uptake experiments via its mass label, enabling correlation between cellular exposure and channel blockade—an experimental design not possible with unlabeled impurity standards.

Quote Request

Request a Quote for Pimozide-d5 N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.